Methyl 2,5-dimethylbenzene-1-sulfonate
Description
Methyl 2,5-dimethylbenzene-1-sulfonate is an organosulfur compound characterized by a benzene ring substituted with two methyl groups at positions 2 and 5, and a sulfonate ester group at position 1. The sulfonate group (-SO₃Me) confers electrophilic reactivity, while the methyl substituents influence steric and electronic properties, modulating its stability and interaction with nucleophiles .
Properties
CAS No. |
89762-88-9 |
|---|---|
Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
methyl 2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S/c1-7-4-5-8(2)9(6-7)13(10,11)12-3/h4-6H,1-3H3 |
InChI Key |
WPXWLDCJSZSAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of methyl 2,5-dimethylbenzene-1-sulfonate, it is essential to compare it with structurally analogous sulfonate esters and related aromatic derivatives. Below is a detailed analysis:
Structural Analogues
a) 4-Formyl-2-Methoxyphenyl 2,5-Dimethylbenzene-1-Sulfonate This compound, referenced in commercial catalogs (Ref: 10-F641620), shares the 2,5-dimethylbenzene-sulfonate backbone but incorporates a 4-formyl-2-methoxyphenyl substituent. However, commercial discontinuation of this compound suggests challenges in synthesis or stability .
b) Methyl Esters of Diterpenoid Resin Acids Methyl esters such as sandaracopimaric acid methyl ester and Z-communic acid methyl ester (identified in Austrocedrus chilensis resin) share sulfonate-like ester functionalities but differ in their bicyclic terpene backbones. These compounds exhibit higher molecular weights and lipophilicity, making them more suited for applications in natural product chemistry and GC-MS analysis .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|
| This compound | ~214.28 | Not reported | Polar aprotic solvents | Organic synthesis intermediates |
| Sandaracopimaric acid methyl ester | ~332.48 | 85–90 | Chloroform, ethanol | GC-MS standards, resin studies |
| Z-Communic acid methyl ester | ~318.44 | Not reported | Hexane, ethyl acetate | Phytochemical analysis |
Notes:
- This compound’s lower molecular weight and simpler structure enhance its reactivity in nucleophilic substitution reactions compared to diterpenoid esters.
- The absence of melting point data for this compound highlights gaps in published literature, necessitating further experimental characterization .
Reactivity and Stability
- Electronic Effects : Electron-donating methyl groups may stabilize the sulfonate moiety, contrasting with electron-withdrawing groups (e.g., formyl in 4-formyl-2-methoxyphenyl derivatives) that increase electrophilicity but reduce shelf life .
Research Findings and Gaps
- Commercial Availability : The discontinuation of structurally complex analogs like 4-formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate underscores the challenges in scaling up synthesis, suggesting this compound may offer a more viable alternative .
- Biological Relevance: Unlike Nrf2 activators such as bardoxolone methyl (a triterpenoid), this compound lacks documented bioactivity, positioning it as a purely synthetic intermediate .
Preparation Methods
Reaction Mechanism and Conditions
In a nitrogen atmosphere, p-xylene reacts with 98% concentrated sulfuric acid at 140°C for 3 hours. The molar ratio of p-xylene to sulfuric acid ranges from 1:0.75 to 1:1.33, with optimal conversion rates observed at a 1:1 ratio. The reaction proceeds via electrophilic substitution, where the sulfonic acid group (-SO3H) attaches to the benzene ring at the position para to one methyl group and meta to the other, yielding 2,5-dimethylbenzenesulfonic acid.
Workup and Yield
Post-reaction, unreacted p-xylene is removed via reduced-pressure distillation. Adding distilled water (0.5–2 times the volume of the reaction mixture) precipitates the sulfonic acid as a solid, which is filtered and vacuum-dried at 30 kPa and 30°C for 24 hours. This method achieves a sulfuric acid conversion rate of 87.4–96.3% and a sulfonic acid yield exceeding 83%.
Conversion to 2,5-Dimethylbenzenesulfonyl Chloride
The sulfonic acid is subsequently converted to its sulfonyl chloride derivative, a critical intermediate for esterification.
Chlorination Agents and Conditions
Common chlorinating agents include phosphorus pentachloride (PCl5) and thionyl chloride (SOCl2). For instance, reacting 2,5-dimethylbenzenesulfonic acid with excess SOCl2 under reflux (70–80°C) for 2–4 hours produces 2,5-dimethylbenzenesulfonyl chloride. The reaction is driven by the evolution of HCl and SO2 gases, with yields typically exceeding 90% under anhydrous conditions.
Esterification to this compound
The final step involves esterifying the sulfonyl chloride with methanol or sodium methoxide.
Sodium Methoxide-Mediated Esterification
As demonstrated in a related patent, benzene sulfonyl chloride reacts with sodium methoxide at room temperature to form methyl benzenesulfonate. Adapting this method, 2,5-dimethylbenzenesulfonyl chloride is treated with sodium methoxide in a polar solvent (e.g., tetrahydrofuran) at 25°C for 1–2 hours. The reaction proceeds via nucleophilic acyl substitution, yielding this compound and sodium chloride:
$$
\text{2,5-(CH}3\text{)}2\text{C}6\text{H}3\text{SO}2\text{Cl} + \text{NaOCH}3 \rightarrow \text{2,5-(CH}3\text{)}2\text{C}6\text{H}3\text{SO}3\text{CH}3 + \text{NaCl}
$$
This method achieves near-quantitative yields due to the high reactivity of sulfonyl chlorides.
Direct Esterification of Sulfonic Acid
An alternative route bypasses the sulfonyl chloride intermediate by directly esterifying 2,5-dimethylbenzenesulfonic acid with methanol. Using a dehydrating agent like thionyl chloride, the reaction occurs under reflux (65°C) for 6–8 hours:
$$
\text{2,5-(CH}3\text{)}2\text{C}6\text{H}3\text{SO}3\text{H} + \text{CH}3\text{OH} \xrightarrow{\text{SOCl}2} \text{2,5-(CH}3\text{)}2\text{C}6\text{H}3\text{SO}3\text{CH}3 + \text{H}2\text{O}
$$
However, yields for direct esterification are lower (70–75%) due to competing side reactions and the equilibrium limitations of acid-catalyzed esterification.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the two primary methods:
| Parameter | Sulfonyl Chloride Route | Direct Esterification Route |
|---|---|---|
| Starting Material | 2,5-Dimethylbenzenesulfonic Acid | 2,5-Dimethylbenzenesulfonic Acid |
| Key Reagents | SOCl2, NaOCH3 | CH3OH, SOCl2 |
| Reaction Temperature | 25°C (esterification) | 65°C |
| Yield | 90–95% | 70–75% |
| Purity | ≥99% | 85–90% |
| Environmental Impact | Moderate (HCl/SO2 emissions) | Low |
Research Findings and Optimization Insights
Catalyst Efficiency
Sodium methoxide outperforms methanol in esterification due to its stronger nucleophilicity, which accelerates the displacement of the chloride leaving group.
Solvent Selection
Polar aprotic solvents like THF enhance reaction rates by stabilizing ionic intermediates. In contrast, protic solvents (e.g., methanol) may deactivate the nucleophile.
Temperature and Time
Elevated temperatures (e.g., 40–50°C) reduce reaction times but risk sulfonate decomposition. Room-temperature reactions with sodium methoxide balance speed and product stability.
Q & A
Basic: What are the key steps in synthesizing Methyl 2,5-dimethylbenzene-1-sulfonate, and how can reaction conditions be optimized for higher yields?
Answer:
Synthesis typically involves sulfonation of 2,5-dimethylbenzene followed by esterification with methanol. Key optimization steps include:
- Temperature control : Sulfonation requires concentrated sulfuric acid at 80–100°C to avoid over-sulfonation, while esterification with methyl chloride or dimethyl sulfate proceeds best at 0–5°C to minimize side reactions .
- Catalyst selection : Use of pyridine or triethylamine during esterification to neutralize generated HCl and enhance reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol removes unreacted precursors and byproducts.
Advanced: How do steric and electronic effects of the 2,5-dimethyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The methyl groups at the 2- and 5-positions create steric hindrance, reducing accessibility to the sulfonate group. This lowers reactivity toward bulky nucleophiles (e.g., tertiary amines) but enhances selectivity in small-molecule reactions (e.g., methyl transfer to alcohols). Electronic effects from the electron-donating methyl groups slightly deactivate the sulfonate, necessitating stronger nucleophiles or elevated temperatures for efficient substitution .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify methyl groups (δ ~2.3–2.6 ppm for aromatic methyl; δ ~3.8–4.0 ppm for the sulfonate methyl) and confirm substitution patterns .
- IR Spectroscopy : Confirm sulfonate ester formation (S=O stretching at ~1170–1200 cm⁻¹ and 1350–1370 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 214 (C₉H₁₂O₃S⁺) and fragmentation patterns validate structure.
Advanced: How can X-ray crystallography resolve ambiguities in structural characterization when spectroscopic data is inconclusive?
Answer:
Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, including bond lengths (e.g., S–O bonds ~1.43 Å) and dihedral angles between the sulfonate group and aromatic ring. For example, studies on analogous sulfonates revealed torsional angles of 75–85°, explaining steric interactions . This method is critical when NMR signals overlap due to symmetry or dynamic effects.
Basic: What are the best practices for analyzing trace impurities in this compound?
Answer:
- HPLC with UV detection : Use a C18 column and methanol/water (70:30) mobile phase to separate impurities like unreacted benzene derivatives or hydrolysis products .
- GC-MS : Detect volatile byproducts (e.g., residual dimethyl sulfate) with a DB-5 column and temperature gradient (50°C to 250°C at 10°C/min) .
Advanced: How does the compound’s stability vary under different storage conditions, and what decomposition pathways are observed?
Answer:
- Thermal stability : Decomposes above 150°C via sulfonate ester cleavage, releasing SO₂ and methylated aromatics (confirmed by TGA-DSC) .
- Hydrolytic stability : Susceptible to hydrolysis in aqueous acidic/basic conditions, forming 2,5-dimethylbenzenesulfonic acid. Storage in anhydrous solvents (e.g., tert-butyl methyl ether) at –20°C minimizes degradation .
Basic: What are the primary research applications of this compound in organic synthesis?
Answer:
- Methylating agent : Transfers methyl groups to alcohols or amines under mild conditions, useful in protecting-group strategies.
- Polymer chemistry : Acts as a crosslinker in sulfonated polymer synthesis due to its bifunctional reactivity .
Advanced: How can kinetic studies elucidate competing reaction mechanisms in the compound’s methyl-transfer reactions?
Answer:
- Pseudo-first-order kinetics : Monitor nucleophile concentration (e.g., sodium methoxide) under controlled pH and temperature.
- Isotopic labeling : Use CD₃OD to track methyl-group transfer via ¹H NMR, distinguishing between SN2 and radical mechanisms. Rate constants and activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots clarify the dominant pathway .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., SO₂).
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles prevent skin/eye contact.
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: How do computational methods (e.g., DFT) complement experimental data in predicting the compound’s reactivity?
Answer:
- Transition-state modeling : DFT calculations (B3LYP/6-31G*) predict energy barriers for methyl-transfer reactions, aligning with experimental kinetic data.
- Electrostatic potential maps : Visualize nucleophilic attack sites, correlating with regioselectivity observed in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
